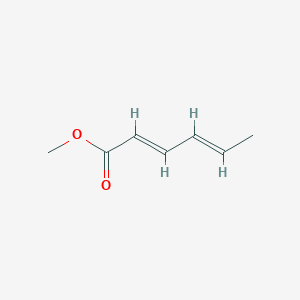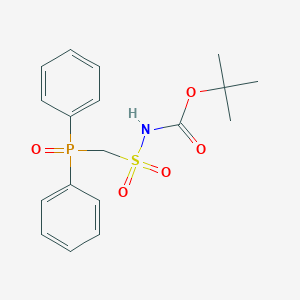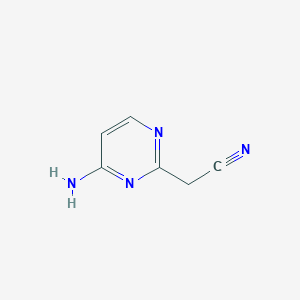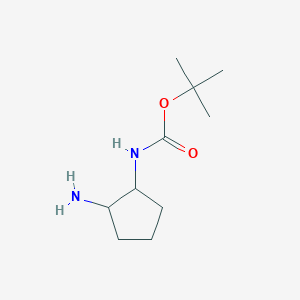
tert-Butyl (2-aminocyclopentyl)carbamate
Übersicht
Beschreibung
tert-Butyl (2-aminocyclopentyl)carbamate is a compound with potential utility as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs). Its synthesis and applications have been explored in various studies, highlighting its importance in the field of medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of tert-Butyl (2-aminocyclopentyl)carbamate has been achieved through different methods. One approach involves the aziridine opening of tosyl-activated cyclopentene aziridine followed by optical resolution of the racemic mixture with 10-camphorsulfonic acid (CSA), providing access to both enantiomers without the need for chromatography . Another method includes an iodolactamization as a key step to yield a highly functionalized intermediate, which is an essential precursor for potent CCR2 antagonists . Additionally, the synthesis of related compounds, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, demonstrates the versatility of tert-butyl carbamate derivatives in accessing novel macrocyclic inhibitors .
Molecular Structure Analysis
The molecular structure of tert-Butyl (2-aminocyclopentyl)carbamate and its derivatives is characterized by the presence of a tert-butyl carbamate group, which is a common protecting group in organic synthesis. This group can influence the stereochemistry and reactivity of the molecule. For instance, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions to obtain either pure cis or trans acid .
Chemical Reactions Analysis
tert-Butyl (2-aminocyclopentyl)carbamate can undergo various chemical reactions. For example, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate, a related compound, reacts with lithium powder and different electrophiles to yield functionalized carbamates, which upon hydrolysis can afford 1,2-aminoalcohols . The tert-butyl group in carbamate derivatives can also be used to activate imines for the addition of nucleophiles, serving as a chiral directing group and being readily cleaved by acid treatment .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-Butyl (2-aminocyclopentyl)carbamate derivatives are influenced by the tert-butyl carbamate group. This group is known for its steric bulk, which can protect the amine functionality and influence the overall reactivity of the molecule. The tert-butyl group can also be used to introduce chirality into a molecule, as seen in the synthesis of optically active compounds . Additionally, the tert-butyl carbamate group can be a key structural element in the synthesis of complex molecules, such as macrocyclic Tyk2 inhibitors .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a pivotal intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its utility lies in the precision with which it maintains the relative substitution of the cyclopentane ring, mirroring that in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Curtius Rearrangement for Boc-protected Amines
A mild and efficient one-pot Curtius rearrangement method allows for the formation of tert-butyl carbamate from a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide. This process facilitates the synthesis of protected amino acids at low temperatures and yields a variety of substrates (Lebel & Leogane, 2005).
Metalation and Alkylation Studies
Tert-butyl carbamate derivatives of aminomethyltrialkylsilanes are explored for their ability to undergo metalation between nitrogen and silicon, leading to α-functionalized α-amino silanes. This study highlights the compound's reactivity and potential for creating structurally complex molecules (Sieburth, Somers, & O'hare, 1996).
CO2 Fixation into Cyclic Carbamates
Tert-butyl hypoiodite (t-BuOI) has been utilized in a cyclizative atmospheric CO2 fixation process with unsaturated amines to efficiently produce cyclic carbamates. This method represents an innovative approach to incorporating CO2 into valuable products under mild conditions (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Synthesis of Glycoconjugates
Tert-butyl carbamates have been converted to anomeric 2-deoxy-2-amino sugar carbamates under glycosylation conditions. This transformation paves the way for the synthesis of unnatural glycopeptide building blocks, demonstrating the versatility of tert-butyl (2-aminocyclopentyl)carbamate in synthesizing biologically relevant compounds (Henry & Lineswala, 2007).
Safety And Hazards
“tert-Butyl (2-aminocyclopentyl)carbamate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
The carbamate group is increasingly used in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety . This suggests that “tert-Butyl (2-aminocyclopentyl)carbamate” and similar compounds could have potential applications in drug design and discovery.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-aminocyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDIBGWURAVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627464 | |
| Record name | tert-Butyl (2-aminocyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-aminocyclopentyl)carbamate | |
CAS RN |
1193388-07-6 | |
| Record name | 1,1-Dimethylethyl N-(2-aminocyclopentyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-aminocyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



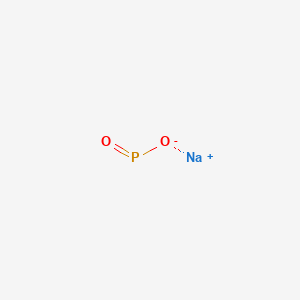
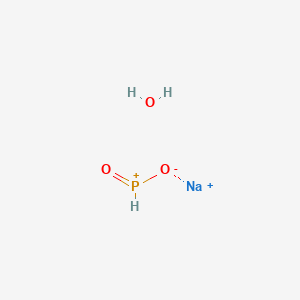
![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)
![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)
![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
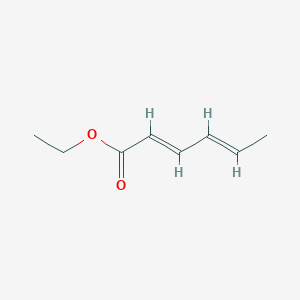
![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)
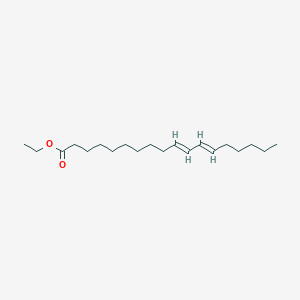
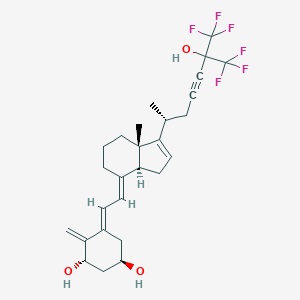
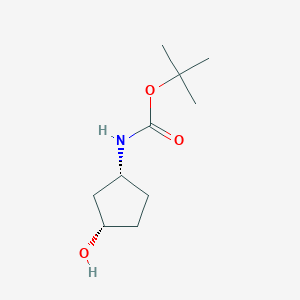
![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)
